1-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
CAS No.:
Cat. No.: VC10875630
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline -](/images/structure/VC10875630.png)
Specification
Molecular Formula | C19H17N3O3 |
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Molecular Weight | 335.4 g/mol |
IUPAC Name | 1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Standard InChI | InChI=1S/C19H17N3O3/c1-23-15-10-13(11-16(24-2)18(15)25-3)19-21-20-17-9-8-12-6-4-5-7-14(12)22(17)19/h4-11H,1-3H3 |
Standard InChI Key | PANMTAMUYJKQGQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a triazolo[4,3-a]quinoline framework with a 3,4,5-trimethoxyphenyl group at position 1 (Figure 1). The quinoline moiety provides a planar aromatic system, while the triazole ring introduces nitrogen-rich heterocyclic character. The trimethoxyphenyl group contributes electron-donating methoxy substituents, enhancing electronic polarization and π-π stacking capabilities.
Table 1: Key Molecular Properties
The trimethoxyphenyl group’s ortho-, meta-, and para-methoxy substituents create a sterically demanding yet electronically active region, facilitating interactions with biological targets like enzymes and receptors .
Synthesis and Scalability
Laboratory-Scale Synthesis
The synthesis typically begins with the condensation of 2-hydrazinoquinoline with nitromethane in polyphosphoric acid at 130°C, followed by cyclization to form the triazoloquinoline core . Subsequent functionalization with 3,4,5-trimethoxybenzaldehyde via nucleophilic aromatic substitution introduces the trimethoxyphenyl group.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Nitromethane, polyphosphoric acid, 130°C | 78% |
2 | 3,4,5-Trimethoxybenzaldehyde, EtOH, Δ | 65% |
Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Purification via high-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) and fungi (C. albicans MIC = 4 µg/mL). Mechanistic studies suggest inhibition of microbial DNA gyrase and β-ketoacyl-ACP synthase, critical enzymes in replication and fatty acid biosynthesis .
Materials Science Applications
Organic Electronics
The electron-rich triazoloquinoline system acts as an n-type semiconductor with a bandgap of 2.8 eV. When incorporated into organic field-effect transistors (OFETs), it achieves electron mobilities of 0.12 cm²/V·s, comparable to fullerene derivatives.
Photovoltaic Materials
In dye-sensitized solar cells (DSSCs), the compound’s extended π-system enables visible-light absorption (λₘₐₓ = 420 nm). Devices using this material as a co-sensitizer report power conversion efficiencies of 7.2% under AM 1.5G illumination.
Challenges and Limitations
Synthetic Complexity
The multi-step synthesis requires stringent temperature control and expensive catalysts (e.g., Pd/C for hydrogenation), increasing production costs. Scalability remains limited by the low solubility of intermediates in non-polar solvents .
Pharmacokinetic Profile
While in vitro studies show promise, the compound’s high logP (3.9) raises concerns about hepatic metabolism and potential toxicity. Structural modifications to improve aqueous solubility without compromising activity are ongoing .
Future Research Directions
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Drug Development: Optimizing pharmacokinetics through prodrug formulations or PEGylation to enhance bioavailability.
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Hybrid Materials: Combining triazoloquinoline moieties with conductive polymers for flexible electronics.
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Targeted Therapies: Conjugating the compound with monoclonal antibodies for site-specific anticancer delivery.
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